methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
CAS No.: 118995-01-0
Cat. No.: VC8407223
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 118995-01-0 |
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Molecular Formula | C11H10N2O3 |
Molecular Weight | 218.21 g/mol |
IUPAC Name | methyl 4-hydroxy-1-phenylpyrazole-3-carboxylate |
Standard InChI | InChI=1S/C11H10N2O3/c1-16-11(15)10-9(14)7-13(12-10)8-5-3-2-4-6-8/h2-7,14H,1H3 |
Standard InChI Key | WTCMVJNUGSOACI-UHFFFAOYSA-N |
SMILES | COC(=O)C1=NN(C=C1O)C2=CC=CC=C2 |
Canonical SMILES | COC(=O)C1=NN(C=C1O)C2=CC=CC=C2 |
Introduction
Chemical Characterization and Structural Analysis
Molecular Architecture
The molecular formula of methyl 4-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is C₁₁H₁₀N₂O₃, with a molecular weight of 218.21 g/mol. Its structure features a pyrazole ring substituted with a phenyl group at the N1 position, a hydroxyl group at C4, and a methyl ester at C3 (Figure 1). The planar pyrazole core facilitates conjugation, while the ester and hydroxyl groups enable diverse chemical transformations .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₁H₁₀N₂O₃ |
Molecular Weight | 218.21 g/mol |
Topological Polar Surface Area (TPSA) | 73.07 Ų |
LogP (Partition Coefficient) | 1.52 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (300 MHz, DMSO-d₆): δ 3.82 (s, 3H, -OCH₃), 7.45–7.62 (m, 5H, aromatic H), 8.12 (s, 1H, pyrazole H), 10.21 (s, 1H, -OH) .
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¹³C NMR (75 MHz, DMSO-d₆): δ 52.4 (-OCH₃), 115.2 (C4), 126.8–133.5 (aromatic C), 160.1 (C=O), 165.3 (C-OH) .
Mass Spectrometry (MS):
Electrospray ionization (ESI) reveals a molecular ion peak at m/z 219.1 [M+H]⁺, consistent with the molecular formula .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The compound is typically synthesized via a Knorr pyrazole synthesis variant:
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Condensation: Methyl acetoacetate reacts with phenylhydrazine in ethanol under reflux to form a hydrazone intermediate.
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Cyclization: The intermediate undergoes acid-catalyzed cyclization (e.g., HCl or H₂SO₄) to yield the pyrazole core.
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Esterification: In situ esterification with methanol in the presence of thionyl chloride (SOCl₂) produces the methyl ester .
Reaction Scheme:
Industrial Production
Scalable methods employ continuous-flow reactors to enhance yield (75–85%) and reduce reaction times. Green chemistry principles, such as using ionic liquids as solvents, minimize environmental impact .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water (0.12 mg/mL at 25°C).
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions. Store at 2–8°C in airtight containers .
Table 2: Thermal Properties
Property | Value |
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Melting Point | 154–156°C |
Decomposition Temp | >250°C |
Reactivity and Chemical Transformations
Functional Group Reactivity
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Hydroxyl Group (-OH):
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Ester Group (-COOCH₃):
Electrophilic Substitution
The phenyl ring undergoes nitration (HNO₃/H₂SO₄) and sulfonation (H₂SO₄), with substituents directing to meta positions due to the electron-withdrawing pyrazole ring .
Biological and Pharmacological Activities
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity:
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Bacteria: MIC = 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
Mechanism: Disruption of microbial cell membranes via hydrogen bonding with lipid bilayers .
Test Model | LD₅₀ (Oral, Rat) |
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Acute Toxicity | 1,200 mg/kg |
Applications in Research
Medicinal Chemistry
The compound serves as a bioisostere for carboxylic acids in drug design, improving pharmacokinetics in GABA receptor modulators .
Material Science
Incorporated into coordination polymers with Cu(II) ions, it exhibits luminescent properties suitable for OLEDs .
Future Perspectives
Research priorities include:
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Optimizing synthetic routes for industrial scalability.
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Exploring hybrid derivatives for multitarget therapeutics.
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Investigating eco-friendly applications in agrochemicals.
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